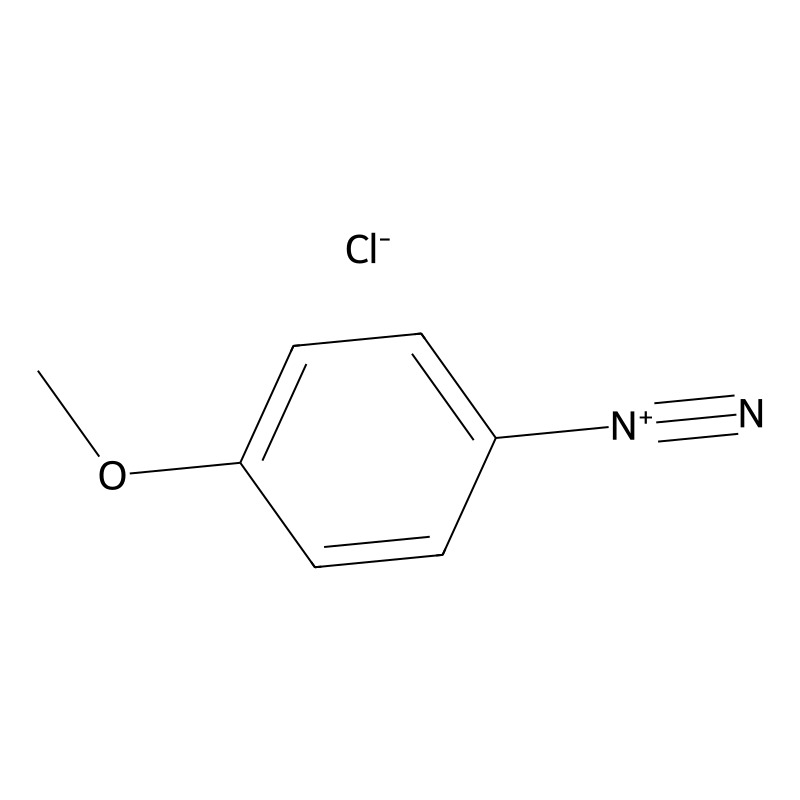Benzenediazonium, 4-methoxy-, chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Benzenediazonium, 4-methoxy-, chloride, also known as 4-methoxybenzenediazonium chloride, is an organic compound classified within the diazonium salt family. It features a diazonium group (-N₂⁺) attached to a benzene ring that has a methoxy group (-OCH₃) at the para position. This compound is notable for its reactivity and versatility, making it a valuable reagent in organic synthesis and various scientific applications. The molecular formula of benzenediazonium, 4-methoxy-, chloride is , with a molecular weight of approximately 170.60 g/mol .
- Substitution Reactions: The diazonium group can be substituted by various functional groups such as halides, hydroxyls, and cyano groups.
- Coupling Reactions: This compound can react with phenols, naphthols, and aromatic amines to produce azo compounds. For example, when coupled with phenol, it forms azo dyes, which are significant in dye chemistry .
- Reduction Reactions: The diazonium group can be reduced to yield the corresponding arylamine, which can further participate in various synthetic pathways.
Research indicates that benzenediazonium, 4-methoxy-, chloride exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism underlying its biological activity often involves the formation of reactive intermediates that can interact with cellular components, leading to biological effects such as cell growth inhibition and cytotoxicity .
The synthesis of benzenediazonium, 4-methoxy-, chloride typically involves the diazotization of 4-methoxyaniline. The process can be summarized as follows:
- Reagents: 4-Methoxyaniline is reacted with nitrous acid (generated from sodium nitrite and hydrochloric acid).
- Conditions: This reaction is conducted at low temperatures (0-5°C) to prevent decomposition.
- Reaction:
- Industrial Scale: In industrial settings, similar principles are applied but under controlled conditions to maintain stability and yield .
Benzenediazonium, 4-methoxy-, chloride has diverse applications across various fields:
- Organic Synthesis: It serves as a reagent for synthesizing azo dyes and other organic compounds.
- Material Science: The compound is utilized in the functionalization of materials like carbon nanotubes.
- Biological Research: Its antimicrobial and anticancer properties make it a candidate for further biological studies .
Studies on interaction mechanisms involving benzenediazonium, 4-methoxy-, chloride reveal its ability to form stable complexes with nucleophiles due to its electrophilic nature. This property allows it to engage in coupling reactions effectively with various aromatic compounds, leading to the formation of complex structures that are useful in both synthetic and biological contexts .
Benzenediazonium, 4-methoxy-, chloride belongs to a broader class of diazonium compounds characterized by the general formula . Here are some similar compounds:
| Compound Name | Unique Features |
|---|---|
| Benzenediazonium chloride | Lacks methoxy group; less reactive in coupling |
| 4-Chlorobenzenediazonium chloride | Contains chlorine instead of methoxy; alters reactivity |
| 4-Nitrobenzenediazonium chloride | Contains nitro group; significantly affects stability and reactivity |
The presence of the methoxy group in benzenediazonium, 4-methoxy-, chloride enhances its reactivity in electrophilic substitution and coupling reactions compared to its analogs without this substituent. This unique feature makes it particularly valuable in organic synthesis applications involving azo dyes and related compounds.








